molecular formula C27H26F3NO4 B2531146 1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone CAS No. 681154-28-9

1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone

Cat. No. B2531146
CAS RN: 681154-28-9
M. Wt: 485.503
InChI Key: CBIZZXUWDSKTKU-UHFFFAOYSA-N
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Description

The compound "1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and stereochemistry. The presence of the dihydroisoquinoline moiety suggests it may be related to compounds that have been studied for their cytotoxic activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds has been reported using various approaches. For instance, a total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline was achieved through a sequence involving selective methylation, triflation, Stille-type allylation, isomerization, and methoximation, followed by a microwave-assisted 6π-azaelectrocyclization . This method could potentially be adapted for the synthesis of the compound by modifying the functional groups and the substitution pattern on the isoquinoline ring.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives has been elucidated using X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined, revealing a distorted six-membered hetero ring and intermolecular hydrogen bonding . This information is valuable for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Dihydroisoquinoline compounds can undergo various chemical reactions. For instance, 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile was shown to react with acyl iso(thio)cyanates to form fused oxo- and thioxodihydropyrimidoisoquinolines, and with primary amines to yield tetrahydropyrimidinoisoquinolines . These reactions demonstrate the reactivity of the dihydroisoquinoline scaffold and suggest possible derivatization strategies for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives can be inferred from related compounds. For example, the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline were determined, and the crystal structure of its R-hydrochloride salt form was analyzed . Such studies provide insights into the chiral nature of these compounds and their physicochemical characteristics, which are crucial for their biological activity and pharmacokinetic profile.

Scientific Research Applications

Synthetic Applications and Cytotoxic Activity

Isoquinoline derivatives are significant in synthetic chemistry, offering routes to complex heterocycles valuable in medicinal chemistry. Kaufman et al. (2018) demonstrated the synthesis of isoquinoline derivatives exhibiting cytotoxic activity, highlighting their potential in drug discovery and development processes. This synthesis pathway may offer insights into the manipulation of the core structure of the compound for potential therapeutic applications (Kaufman et al., 2018).

Optical Properties and Material Science

Research by Li et al. (2013) on neodymium complexes with β-diketones, structurally analogous to the compound of interest, demonstrates the potential of such compounds in creating near-infrared luminescent materials. This application could be relevant for developing new materials with specific optical properties, possibly extending to the compound (Li et al., 2013).

Pharmacological Applications

Azamatov et al. (2023) evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationship of synthesized isoquinoline alkaloid derivatives, providing a framework for assessing similar compounds' pharmacological profiles. This research underscores the importance of understanding the biological activities and safety profiles of novel compounds, which could be relevant for the chemical compound (Azamatov et al., 2023).

Mechanistic and Structural Insights

Studies on the structural characteristics and reaction mechanisms of isoquinoline derivatives, such as the work by Blank and Opatz (2011), offer foundational knowledge that could be applied to explore the reactivity and potential applications of "1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone" in synthesizing optically active compounds and furthering the understanding of its stereochemical properties (Blank & Opatz, 2011).

properties

IUPAC Name

1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3NO4/c1-33-24-14-19-11-12-31(26(32)13-18-7-4-3-5-8-18)23(22(19)16-25(24)34-2)17-35-21-10-6-9-20(15-21)27(28,29)30/h3-10,14-16,23H,11-13,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIZZXUWDSKTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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